An In-depth Technical Guide on the Crystal Structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
An In-depth Technical Guide on the Crystal Structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine. As of the latest literature review, a definitive, experimentally determined crystal structure for this specific compound has not been reported in publicly accessible databases. This guide, therefore, provides a comprehensive, predictive analysis of its likely crystallographic parameters based on a detailed examination of structurally analogous compounds. Furthermore, we present a robust, field-proven experimental workflow for the determination of its crystal structure, from synthesis and single-crystal growth to data analysis and structure refinement. This document is intended to serve as a foundational resource for researchers seeking to characterize this and similar novel compounds.
Introduction and Predictive Structural Analysis
2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a heterocyclic compound of interest in medicinal and materials chemistry. Its molecular structure, featuring two pyridine rings linked by an ether bond and substituted with chloro and nitro groups, suggests the potential for a variety of intermolecular interactions that will govern its solid-state packing and, consequently, its physicochemical properties.
In the absence of experimental data for the title compound, we can infer its likely structural characteristics by examining the crystal structures of its constituent fragments and closely related analogues, namely 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine.
Table 1: Comparative Crystallographic Data of Analogous Compounds
| Parameter | 2-Chloro-3-nitropyridine | 2-Chloro-5-nitropyridine |
| Chemical Formula | C₅H₃ClN₂O₂ | C₅H₃ClN₂O₂ |
| Molecular Weight | 158.54 g/mol | 158.54 g/mol |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 7.613(1) | 3.7599(8) |
| b (Å) | 12.232(2) | 5.8641(13) |
| c (Å) | 7.716(1) | 7.0189(15) |
| α (°) | 90 | 84.687(3) |
| β (°) | 118.485(2) | 89.668(3) |
| γ (°) | 90 | 76.020(3) |
| Volume (ų) | 631.5(2) | 149.50(6) |
| Z | 4 | 1 |
| Key Intermolecular Interactions | C-H···N and C-H···O hydrogen bonds | Short Cl···O contacts and C-H···O interactions |
Data sourced from published crystallographic studies.[1][2]
The crystal structure of 2-chloro-3-nitropyridine reveals that the nitro group is twisted by 38.5(2)° with respect to the pyridine ring, and the crystal packing is dominated by non-classical C-H···N and C-H···O hydrogen bonds, forming a layered motif.[1] In contrast, 2-chloro-5-nitropyridine is nearly planar, and its crystal structure features chains formed by short Cl···O contacts, which are further organized into layers by C-H···O interactions.[2][3]
Based on these observations, we can predict that the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine will likely exhibit:
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Non-planar conformation: The ether linkage will introduce a degree of rotational freedom between the two pyridine rings.
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Rich intermolecular interactions: The presence of nitro groups, chloro-substituents, and aromatic rings will likely lead to a complex network of C-H···O, C-H···N, and potentially halogen bonding and π-π stacking interactions, which will be crucial in dictating the overall crystal packing.
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A centrosymmetric or non-centrosymmetric space group: The specific arrangement of intermolecular interactions will determine the final symmetry of the crystal lattice.
Experimental Determination of Crystal Structure: A Step-by-Step Protocol
The following section outlines a comprehensive workflow for the experimental determination of the crystal structure of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine.
Synthesis and Purification
Proposed Synthesis Scheme:
Following synthesis, the crude product must be purified to a high degree, typically >98%, as impurities can significantly hinder crystallization. Standard purification techniques such as column chromatography and recrystallization should be employed. The purity of the final compound should be verified by methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Single-Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] A variety of techniques should be systematically screened.
Table 2: Recommended Crystallization Techniques
| Technique | Description | Solvents to Screen |
| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, leading to a gradual increase in concentration and subsequent crystal formation.[6] | Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Methanol, Ethanol, Acetonitrile |
| Vapor Diffusion | A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). Vapor from the precipitant diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7] | Inner vial: Dichloromethane, Ethyl Acetate; Outer vessel: Hexane, Pentane, Diethyl ether |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[6] | Bottom layer: Chloroform, Dichloromethane; Top layer: Hexane, Methanol |
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, the next step is to collect diffraction data using a single-crystal X-ray diffractometer.[8][9]
Experimental Protocol for SC-XRD Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete sphere of diffraction data is collected by rotating the crystal. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.[10][11]
Workflow for Structure Solution and Refinement:
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Structure Solution: The initial positions of the atoms in the asymmetric unit are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure.[10][11] This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.
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Model Completion: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
Final Refinement: The final model is refined anisotropically for all non-hydrogen atoms.
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Validation: The quality of the final refined structure is assessed using various crystallographic metrics and software tools.
The final output of a successful crystal structure determination is a Crystallographic Information File (CIF), which contains all the crystallographic data for the compound.[3][12]
Visualizations
Experimental Workflow for Crystal Structure Determination
Sources
- 1. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. sptlabtech.com [sptlabtech.com]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Introduction [pd.chem.ucl.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]
